n-(4-Cyanophenyl)formamide
Description
Structure
3D Structure
Properties
CAS No. |
6321-94-4 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
N-(4-cyanophenyl)formamide |
InChI |
InChI=1S/C8H6N2O/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4,6H,(H,10,11) |
InChI Key |
RIXSUSUNXMNVNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC=O |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations Involving N 4 Cyanophenyl Formamide
Elucidation of N-Formylation Reaction Pathways
N-formylation, the introduction of a formyl group (-CHO) onto a nitrogen atom, is a pivotal step in the synthesis of N-(4-cyanophenyl)formamide from 4-aminobenzonitrile (B131773). Various reagents and conditions can achieve this transformation, each proceeding through a distinct mechanistic pathway.
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. jk-sci.comwikipedia.org While typically used for C-formylation of activated arenes, a similar principle applies to the N-formylation of amines. The reaction employs a substituted formamide (B127407), such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate a highly electrophilic species known as the Vilsmeier reagent. jk-sci.comwikipedia.orgnrochemistry.com
The mechanism commences with the reaction between DMF and phosphorus oxychloride to form a substituted chloroiminium ion, the Vilsmeier reagent. wikipedia.orgnrochemistry.com This iminium ion is a potent electrophile. chemistrysteps.com The nitrogen atom of the substrate, 4-aminobenzonitrile, then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack leads to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of an iminium ion intermediate derived from the substrate. nrochemistry.com The final step involves hydrolysis during the workup phase, which converts the iminium ion into the stable this compound product. wikipedia.org
Table 1: Key Species in Vilsmeier-Haack N-Formylation
| Role | Compound Name | Chemical Formula |
|---|---|---|
| Amine Substrate | 4-Aminobenzonitrile | C₇H₆N₂ |
| Formyl Source | N,N-Dimethylformamide (DMF) | C₃H₇NO |
| Activating Agent | Phosphorus Oxychloride | POCl₃ |
| Key Intermediate | Vilsmeier Reagent (Chloroiminium ion) | [C₃H₈NCl]⁺ |
A powerful and mild alternative for N-formylation utilizes trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O) as an activator for formic acid. niscpr.res.in This method provides an efficient route to N-aryl formamides, including this compound, under gentle conditions. niscpr.res.in
The proposed mechanism begins with the deprotonation of formic acid by a base, such as triethylamine (B128534) (Et₃N), to generate a formate (B1220265) anion. niscpr.res.in This formate anion then acts as a nucleophile, attacking one of the sulfur atoms of the highly electrophilic triflic anhydride. This nucleophilic attack results in the displacement of a triflate anion and the formation of a mixed anhydride intermediate. niscpr.res.in The aryl amine, 4-aminobenzonitrile, then attacks the carbonyl carbon of this activated formic acid derivative. The nitrogen atom's lone pair initiates the nucleophilic attack, leading to a tetrahedral intermediate which subsequently collapses, eliminating the triflate group and yielding the desired this compound product. niscpr.res.in The use of triflic anhydride significantly enhances the electrophilicity of the formyl group, facilitating the reaction with the amine. thieme-connect.de
Mechanistic Studies of Functional Group Transformations on the Formamide and Cyanophenyl Moieties
The formamide and cyanophenyl groups of this compound can undergo various transformations. Mechanistic studies of these reactions, particularly the catalytic hydrogenation of the formamide moiety, are critical for controlling product selectivity.
The catalytic hydrogenation of formamides is a key reaction in the context of carbon capture and utilization, where formamides are intermediates in the conversion of CO₂ to methanol (B129727). frontiersin.orgresearchgate.net The hydrogenation of the formamide intermediate can proceed through two primary competitive pathways, dictating the final products. frontiersin.orgosti.gov These pathways are deoxygenative hydrogenation, which involves C-O bond cleavage, and deaminative hydrogenation, which involves C-N bond cleavage. frontiersin.orgresearchgate.net
Deoxygenative hydrogenation results in the cleavage of the carbon-oxygen bond of the formamide group. frontiersin.orgresearchgate.net In the case of this compound, this pathway would lead to the formation of N-methyl-4-aminobenzonitrile. This process is often considered a deactivation pathway in the context of CO₂ conversion, as it results in the N-methylation of the amine rather than the desired methanol product. frontiersin.org The mechanism proceeds from the hemiaminal intermediate, which can undergo dehydration to form an iminium ion. Subsequent hydrogenation of this iminium ion yields the N-methylated amine product. This C-O cleavage pathway is often catalyzed by well-known gas-phase CO₂ hydrogenation catalysts. frontiersin.orgresearchgate.net
Deaminative hydrogenation involves the cleavage of the carbon-nitrogen bond, leading to the formation of methanol and the regeneration of the original amine. frontiersin.orgresearchgate.net For this compound, this pathway would yield methanol and 4-aminobenzonitrile. This is the desired pathway for applications such as the regeneration of amine-based carbon capture solvents. frontiersin.org The selectivity towards C-N cleavage can be significantly influenced by the reaction conditions. frontiersin.orgresearchgate.net The presence of a sufficiently basic additive can shift the selectivity in favor of deaminative hydrogenation. frontiersin.orgresearchgate.net The base is proposed to deprotonate the hemiaminal intermediate, which prevents the dehydration step required for the deoxygenative pathway. frontiersin.orgresearchgate.net The resulting species can then undergo C-N bond cleavage to form formaldehyde (B43269) and the amine, with the formaldehyde being subsequently hydrogenated to methanol. frontiersin.org
Table 2: Comparison of Catalytic Hydrogenation Pathways for this compound
| Pathway | Bond Cleaved | Key Intermediate (after hemiaminal) | Final Products |
|---|---|---|---|
| Deoxygenative Hydrogenation | C-O | Iminium ion | N-methyl-4-aminobenzonitrile |
Catalytic Hydrogenation Mechanisms of Formamide Intermediates
Influence of Base Additives on Mechanistic Selectivity
While specific studies on the influence of base additives on the mechanistic selectivity of this compound are not extensively documented, general principles of formamide chemistry suggest that bases can play a crucial role in directing reaction pathways. Formamide itself is a weak base, with protonation more likely to occur at the carbonyl oxygen. nih.gov The presence of stronger bases can deprotonate the nitrogen atom, enhancing its nucleophilicity and potentially altering the course of a reaction.
In reactions where this compound acts as a nucleophile, the choice of base can influence whether the reaction proceeds via the nitrogen or oxygen atom. A strong, non-nucleophilic base would favor deprotonation of the nitrogen, leading to N-alkylation or N-acylation products. Conversely, in the absence of a strong base, the more nucleophilic oxygen atom might be favored to attack an electrophile. brainly.com
The role of a base is also critical in rearrangement reactions, such as the potential Lossen rearrangement of derivatives of this compound, where it is required to generate the key anionic intermediate. scispace.com
Nucleophilic Substitution Reactions Involving Cyanophenylformamides
Nucleophilic substitution reactions are fundamental to the chemistry of formamides. Investigations into these reactions provide insights into the reactive sites of cyanophenylformamides.
In amides, including this compound, the carbonyl oxygen is generally considered more nucleophilic than the nitrogen atom. brainly.com This is attributed to the higher electronegativity of oxygen and the delocalization of the nitrogen's lone pair of electrons into the carbonyl group through resonance. This resonance reduces the electron density and, therefore, the nucleophilicity of the nitrogen atom, while the oxygen atom gains a partial negative charge, making it more susceptible to attack by electrophiles. brainly.com
While the nitrogen in an amide is a poor nucleophile, its reactivity can be enhanced under certain conditions, such as deprotonation by a strong base. researchgate.net The resulting amide anion is a much stronger nucleophile and will typically react at the nitrogen atom.
Interactive Table: Nucleophilic Sites of Amides
| Site | Relative Nucleophilicity | Factors Influencing Reactivity |
| Oxygen | Higher | Higher electronegativity, partial negative charge |
| Nitrogen | Lower | Delocalization of lone pair through resonance |
A notable synthetic route to cyanoformamides involves the reaction of carbamoyl (B1232498) imidazoles with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). This reaction proceeds through a nucleophilic substitution mechanism where the cyanide ion attacks the carbonyl carbon of the carbamoyl imidazole (B134444), displacing the imidazole leaving group. dntb.gov.ua This method provides a straightforward and solvent-free synthesis for a variety of secondary and tertiary cyanoformamides in excellent yields. dntb.gov.ua
The reaction is applicable to both cyclic and acyclic carbamoyl imidazoles, demonstrating its versatility. dntb.gov.ua While the direct synthesis of this compound via this specific route has not been detailed, the general mechanism provides a viable pathway for its formation from the corresponding N-(4-cyanophenyl)carbamoyl imidazole.
Rearrangement Reactions (e.g., Potential Lossen Rearrangement Pathways)
The Lossen rearrangement is a classic organic reaction that converts a hydroxamic acid or its derivative into an isocyanate. scispace.com This reaction typically proceeds in the presence of a base, which deprotonates the nitrogen atom, leading to the formation of an anion. scispace.com This is followed by the elimination of the leaving group and a concerted migration of the R group from the carbonyl carbon to the nitrogen atom, yielding the isocyanate. scispace.com
While this compound itself would not undergo a direct Lossen rearrangement, a derivative such as an O-acyl, O-sulfonyl, or O-phosphoryl derivative of N-(4-cyanophenyl)hydroxamic acid could potentially undergo this transformation. The isocyanate product, 4-cyanophenyl isocyanate, would be a valuable intermediate in organic synthesis. The reaction would be facilitated by the electron-withdrawing nature of the 4-cyanophenyl group, which would increase the acidity of the N-H proton and facilitate the initial deprotonation step.
Tautomerization Studies of N-Cyanophenylformamide Structures
Tautomerization is the process by which two structural isomers, known as tautomers, are interconverted through a chemical reaction. wikipedia.org For this compound, the most relevant form of tautomerism is amide-imidol tautomerism.
The amide form is generally the more stable tautomer for formamides. researchgate.net However, the imidol (or imidic acid) tautomer, characterized by a carbon-nitrogen double bond and a hydroxyl group, can be present in equilibrium. researchgate.netwikipedia.org The equilibrium between the amide and imidol forms is influenced by factors such as the solvent, temperature, and pH. In certain enzymatic and photochemical reactions involving proteins, amide-imide tautomerization of glutamine side chains has been observed. rsc.org
For this compound, the two potential tautomers are:
Amide form: this compound
Imidol form: (Z)-N-(4-cyanophenyl)methanimidic acid
Interactive Table: Tautomeric Forms of this compound
| Tautomer | Structure | Key Features |
| Amide | This compound | C=O double bond, N-H single bond |
| Imidol | (Z)-N-(4-cyanophenyl)methanimidic acid | C=N double bond, O-H single bond |
Advanced Spectroscopic Characterization and Structural Analysis of N 4 Cyanophenyl Formamide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. bhu.ac.in The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus, providing crucial information about its location within the molecule. oregonstate.edu
In the ¹H NMR spectrum of N-(4-cyanophenyl)formamide, distinct signals are anticipated for the formyl, amine, and aromatic protons. The formyl proton (-CHO) is expected to appear as a singlet in the downfield region, typically between 8.0 and 8.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The amine proton (N-H) signal is often broad and its chemical shift is variable, influenced by solvent, concentration, and temperature, but can be expected around 8.5-9.5 ppm.
The aromatic region will display a characteristic AA'BB' system due to the para-substitution on the phenyl ring. The protons ortho to the formamido group (H-2, H-6) are expected to be shielded relative to those ortho to the cyano group (H-3, H-5). Consequently, two doublets are predicted: one around 7.2-7.8 ppm for the protons adjacent to the cyano group and another slightly upfield for the protons adjacent to the formamido group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CHO (formyl) | 8.0 - 8.5 | Singlet (s) |
| N-H (amide) | 8.5 - 9.5 | Broad Singlet (br s) |
| Ar-H (ortho to -CN) | 7.5 - 7.8 | Doublet (d) |
| Ar-H (ortho to -NHCHO) | 7.2 - 7.5 | Doublet (d) |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. udel.educompoundchem.com For this compound, six distinct carbon signals are expected. The carbonyl carbon (C=O) of the formamide (B127407) group is anticipated to resonate significantly downfield, in the range of 160-165 ppm. chemicalbook.com The nitrile carbon (-C≡N) typically appears around 118-120 ppm.
The four aromatic carbons will have distinct chemical shifts. The carbon atom to which the cyano group is attached (C-4) is expected around 108-112 ppm, while the carbon bonded to the formamido group (C-1) would appear further downfield, around 140-143 ppm. The aromatic carbons bearing protons (C-2, C-6 and C-3, C-5) are predicted to be in the 120-135 ppm range.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C=O (carbonyl) | 160 - 165 |
| Ar-C (C-1, attached to -NHCHO) | 140 - 143 |
| Ar-C (C-3, C-5, ortho to -CN) | 130 - 135 |
| Ar-C (C-2, C-6, ortho to -NHCHO) | 120 - 125 |
| -C≡N (nitrile) | 118 - 120 |
| Ar-C (C-4, attached to -CN) | 108 - 112 |
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and confirming the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu For this compound, HSQC would show correlations between the aromatic protons and their corresponding aromatic carbons, as well as a correlation between the formyl proton and the formyl carbon. This confirms the direct C-H bonds within the molecule. youtube.comyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). columbia.edu HMBC is crucial for piecing together the molecular fragments. Key expected correlations for this molecule include:
The formyl proton showing a correlation to the ipso-aromatic carbon (C-1), confirming the N-phenyl bond.
The N-H proton showing correlations to the formyl carbon and the ipso-aromatic carbon (C-1).
The aromatic protons showing correlations to their neighboring carbons, helping to definitively assign the aromatic carbon signals.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netcardiff.ac.uk IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy involves the inelastic scattering of monochromatic light. nih.gov
The spectrum of this compound is characterized by several key vibrational bands:
N-H Stretch: A sharp to moderately broad band is expected in the IR spectrum around 3250-3350 cm⁻¹ corresponding to the stretching of the N-H bond in the secondary amide.
Aromatic C-H Stretch: These vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.
C≡N (Nitrile) Stretch: A strong, sharp absorption characteristic of the nitrile group is expected in the 2220-2240 cm⁻¹ region. nih.gov This band is often prominent in both IR and Raman spectra.
C=O (Amide I) Stretch: The carbonyl stretch is one of the most intense bands in the IR spectrum, anticipated around 1670-1700 cm⁻¹. This band arises primarily from the C=O stretching vibration.
N-H Bend (Amide II): This band, resulting from a coupling of N-H in-plane bending and C-N stretching, is expected in the 1520-1560 cm⁻¹ region.
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations within the phenyl ring.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|
| N-H Stretch | 3250 - 3350 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |
| C≡N Stretch | 2220 - 2240 | Strong, Sharp |
| C=O Stretch (Amide I) | 1670 - 1700 | Strong |
| N-H Bend (Amide II) | 1520 - 1560 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Variable |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. chemguide.co.uk
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. mdpi.comnih.gov For this compound (C₈H₆N₂O), the calculated exact mass of the protonated molecule [M+H]⁺ is 147.0553.
The fragmentation pattern in the mass spectrum gives valuable structural information. Common fragmentation pathways for this molecule under techniques like electrospray ionization (ESI) would likely involve: nih.govwvu.edu
Loss of CO: Cleavage of the formyl group, leading to the formation of a 4-aminobenzonitrile (B131773) cation (m/z 119).
Loss of HCN: Fragmentation involving the nitrile group.
Cleavage of the amide bond: Resulting in fragments corresponding to the cyanophenyl portion and the formyl portion of the molecule.
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₈H₇N₂O]⁺ | 147.0553 | Protonated Molecular Ion |
| [M-CO+H]⁺ | [C₇H₇N₂]⁺ | 119.0604 | Loss of carbon monoxide |
| [C₆H₄CN]⁺ | [C₇H₄N]⁺ | 102.0338 | Cyanophenyl cation |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like this compound. nih.gov In positive-ion mode, the molecule is expected to readily form a protonated species, [M+H]⁺, with a mass-to-charge ratio (m/z) of 147.1. The site of protonation is a critical factor in the subsequent fragmentation pathway. Amides can be protonated on either the oxygen or the nitrogen atom of the formamide group. nih.gov While O-protonation is often thermodynamically more stable, fragmentation in ESI-MS frequently proceeds from the less stable N-protonated tautomer. nih.gov
Collision-Induced Dissociation (CID) of the [M+H]⁺ ion of this compound would likely induce specific fragmentation patterns. A primary fragmentation route for N-protonated amides is the loss of carbon monoxide (CO), a neutral molecule with a mass of 28 Da. nih.gov This would result in a significant fragment ion at m/z 119.1. Other potential fragmentation pathways can be hypothesized based on the structure, providing valuable data for structural confirmation.
Table 1: Predicted ESI-MS Fragmentation of this compound This table is based on theoretical fragmentation patterns for similar chemical structures.
| Predicted Fragment Ion | m/z (Monoisotopic) | Proposed Neutral Loss | Notes |
|---|---|---|---|
| [M+H]⁺ | 147.06 | - | Protonated molecular ion. |
| [M+H - CO]⁺ | 119.05 | CO | Loss of carbon monoxide from the formamide group. nih.gov |
| [M+H - HCN]⁺ | 120.05 | HCN | Loss of hydrogen cyanide from the cyanophenyl ring. |
Gas Chromatography–Mass Spectrometry (GC-MS) for Detection
Gas Chromatography–Mass Spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and semi-volatile compounds. researchgate.net For the analysis of this compound, the sample is first vaporized and separated on a GC column before entering the mass spectrometer. google.com The ionization method typically employed in GC-MS is Electron Ionization (EI), a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. nih.gov
The resulting mass spectrum provides a unique fingerprint for the compound. The molecular ion peak (M⁺·) for this compound would appear at m/z 146.1. The high energy of EI would likely cause characteristic bond cleavages. For instance, GC-MS data for structurally similar formanilides show a prominent fragment corresponding to the loss of the formyl radical (·CHO), and another significant peak from the cleavage of the amide bond. rsc.org
Table 2: Predicted GC-MS (EI) Fragmentation of this compound This table is based on common fragmentation patterns observed for analogous aromatic amides under Electron Ionization.
| Predicted Fragment Ion | m/z (Monoisotopic) | Proposed Neutral/Radical Loss | Notes |
|---|---|---|---|
| [M]⁺· | 146.05 | - | Molecular ion. |
| [M - H]⁺ | 145.04 | H· | Loss of a hydrogen radical. |
| [M - CHO]⁺ | 117.04 | ·CHO | Loss of the formyl radical, a common pathway for formamides. rsc.org |
| [C₇H₄N]⁺ | 102.03 | HNCO | Fragment corresponding to the cyanophenyl moiety after rearrangement. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography, particularly Single-Crystal X-ray Diffraction (SCXRD), is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. unimi.it This technique provides unparalleled detail on molecular connectivity, conformation, and the various intermolecular interactions that dictate the crystal packing. unimi.itmdpi.com
Single-Crystal X-ray Diffraction (SCXRD) of this compound Derivatives and Analogues
While the specific crystal structure of this compound is not detailed in the provided sources, extensive analysis of its close derivatives and analogues allows for a robust understanding of its expected solid-state behavior. Analogues such as N-(4-cyanophenyl)acetamide and N-(4-Nitrophenethyl)formamide provide direct insight into the likely conformation and intermolecular interactions. nih.govugr.es SCXRD studies reveal that such molecules often adopt a planar or near-planar conformation to maximize conjugation and facilitate efficient crystal packing. nih.gov
The analysis of a closely related structure, N-(4-cyanophenyl)acetamide, provides expected values for key geometric parameters. ugr.es The amide C-N bond is expected to have a length intermediate between a typical single and double bond due to resonance, while the C=O bond will be slightly elongated. The cyanophenyl group will exhibit typical aromatic C-C bond lengths and a short C≡N triple bond.
Table 3: Representative Geometric Parameters from Analogous Crystal Structures Data derived from published crystallographic information on closely related compounds.
| Parameter | Typical Value | Compound Analogue |
|---|---|---|
| C=O Bond Length | ~1.23 Å | N-(4-cyanophenyl)acetamide |
| Amide C-N Bond Length | ~1.34 Å | N-(4-cyanophenyl)acetamide |
| Phenyl C-N Bond Length | ~1.42 Å | N-(4-cyanophenyl)acetamide |
| C≡N Bond Length | ~1.14 Å | N-(4-cyanophenyl)acetamide |
| C-N-C Bond Angle | ~127° | N-(4-cyanophenyl)acetamide |
The solid-state structure of secondary amides is dominated by intermolecular hydrogen bonds. researchgate.net The formamide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This facilitates the formation of strong N-H···O hydrogen bonds, which typically link molecules into chains or sheets. nih.govscispace.com In the crystal structure of N-(4-Nitrophenethyl)formamide, molecules are linked into chains via these N-H···O interactions. nih.gov
Beyond hydrogen bonding, other intermolecular forces contribute to the crystal packing. The planar cyanophenyl rings allow for π–π stacking interactions, where the aromatic rings of adjacent molecules align in either a face-to-face or edge-to-face manner. mdpi.com These interactions, along with weaker van der Waals forces, are critical for stabilizing the three-dimensional crystal lattice. mdpi.com
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. nih.gov Different polymorphs arise from different arrangements of molecules and/or different intermolecular interactions in the solid state. These variations in crystal packing can significantly affect a compound's physical properties. While no specific polymorphs of this compound are documented in the search results, the potential for polymorphism is high given the presence of a flexible formamide group and multiple sites for intermolecular interactions. Different hydrogen bonding motifs (e.g., chains vs. dimers) or different π–π stacking arrangements could readily lead to the formation of distinct polymorphic forms. nih.gov The study of crystal packing in analogues shows molecules organizing into columns or layered structures, which represents a common packing motif for such planar compounds. researchgate.net
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. This method provides comprehensive information regarding the structural properties of a bulk material, such as phase identification, crystal structure, and lattice parameters. In the context of this compound, PXRD serves as an indispensable tool for confirming the phase purity of a synthesized batch and for quality control purposes.
The technique involves irradiating a powdered sample of the material with a monochromatic X-ray beam. The X-rays are diffracted by the crystallographic planes of the atoms in the crystal lattice, following Bragg's Law (nλ = 2d sinθ), where 'n' is an integer, 'λ' is the wavelength of the X-ray, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of diffraction. The diffracted X-rays are then detected, and their intensity is plotted against the diffraction angle (2θ) to generate a unique diffraction pattern.
This pattern acts as a "fingerprint" for the crystalline solid. For this compound, a highly crystalline powder will produce a diffraction pattern with sharp, well-defined peaks. The positions of these peaks are indicative of the unit cell dimensions, while their intensities are related to the arrangement of atoms within the unit cell. By comparing the experimental PXRD pattern of a synthesized sample of this compound to a reference pattern calculated from single-crystal X-ray diffraction data, one can ascertain the phase purity of the bulk sample. The presence of unexpected peaks would indicate the existence of impurities or different polymorphic forms.
While a specific, publicly available experimental PXRD dataset for this compound is not provided here, a representative table of expected diffraction peaks would be structured as follows:
| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |
|---|---|---|
A representative, non-experimental data table illustrating the format of PXRD data.
This table would list the angular positions (2θ) of the most significant diffraction peaks, the corresponding d-spacings calculated from Bragg's Law, and their relative intensities. Such data is crucial for the unambiguous identification and characterization of the bulk crystalline this compound.
Hirshfeld Surface and Fingerprint Plot Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal electron density into molecular fragments, allowing for a detailed examination of the close contacts between neighboring molecules. For this compound, this analysis provides critical insights into the nature and relative importance of the various non-covalent interactions that govern its crystal packing.
The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystalline environment. The surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. Several properties can be mapped onto this surface to highlight different aspects of intermolecular interactions. A particularly informative property is the normalized contact distance (dnorm), which is based on the distances from any point on the surface to the nearest atom inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms.
The dnorm surface is color-coded to provide a visual representation of intermolecular contacts. Red regions indicate contacts that are shorter than the sum of the van der Waals radii, signifying strong interactions such as hydrogen bonds. White areas represent contacts that are approximately equal to the van der Waals separation, while blue regions denote contacts that are longer than the van der Waals radii, indicating weaker interactions.
For this compound, the key intermolecular interactions expected to be observed through Hirshfeld surface analysis include:
N-H···N and N-H···O Hydrogen Bonds: The formamide group contains a hydrogen bond donor (N-H) and an acceptor (C=O), while the nitrile group provides another hydrogen bond acceptor (C≡N). These are expected to be prominent interactions in the crystal structure.
C-H···O and C-H···N Interactions: The aromatic C-H groups can also participate in weaker hydrogen bonding with the oxygen and nitrogen atoms.
π···π Stacking Interactions: The cyanophenyl ring is likely to engage in π-stacking interactions with neighboring aromatic rings.
H···H Contacts: These represent van der Waals forces and are generally abundant in organic crystal structures.
Based on studies of structurally related compounds containing the 4-cyanophenyl moiety, a plausible distribution of intermolecular contacts for this compound is presented in the following interactive data table.
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | ~30-40 | Represents the significant contribution of van der Waals forces to the overall crystal packing. |
| N···H/H···N | ~20-30 | Highlights the presence of strong N-H···N and C-H···N hydrogen bonds, which are crucial for the structural cohesion. |
| O···H/H···O | ~10-20 | Indicates the formation of N-H···O and C-H···O hydrogen bonds, further stabilizing the crystal lattice. |
| C···H/H···C | ~10-15 | Corresponds to weaker C-H···π interactions and other C-H contacts. |
| C···C | ~5-10 | Suggests the presence of π···π stacking interactions between the aromatic rings. |
| Other | <5 | Includes minor contributions from other contacts such as C···N, C···O, and N···O. |
A representative, non-experimental data table illustrating the plausible percentage contributions of intermolecular interactions for this compound based on related compounds.
Computational and Theoretical Investigations of N 4 Cyanophenyl Formamide
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. A full DFT study of N-(4-Cyanophenyl)formamide would involve several key analyses, none of which appear to be published in detail.
Geometry Optimization and Conformational Analysis
This fundamental step in computational analysis determines the most stable three-dimensional structure of a molecule. The process involves calculating the molecule's energy at various atomic arrangements to find the geometry with the minimum energy. For this compound, this would reveal precise bond lengths, bond angles, and dihedral angles, defining the spatial relationship between the formamide (B127407) group and the cyanophenyl ring. Conformational analysis would also explore different rotational isomers, for instance, around the C-N amide bond, to identify the most stable conformer. While studies on similar molecules, such as N-(4-Methylphenyl)formamide, have been conducted, specific optimized parameters for the cyano-substituted variant are not available.
Vibrational Frequency Calculations and Potential Energy Distribution (PED)
Following geometry optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. This analysis helps in identifying characteristic vibrational modes associated with specific functional groups, such as the C≡N stretch of the nitrile group, the C=O stretch of the amide, and the N-H vibrations. A Potential Energy Distribution (PED) analysis would further dissect these vibrations, quantifying the contribution of individual bond stretches, angle bends, and torsions to each vibrational mode. Such detailed spectral analysis for this compound has not been found in the surveyed literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Charge Transfer
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. For this compound, this analysis would reveal how the electron-withdrawing cyano group and the formamide group influence the electronic landscape and the potential for intramolecular charge transfer (ICT). Specific HOMO-LUMO energy values and orbital diagrams for this compound are not documented.
Charge Distribution Analysis (e.g., Mulliken's Net Charges, Natural Population Analysis)
Understanding how charge is distributed across the atoms of a molecule is vital for predicting its interactions with other molecules. Methods like Mulliken population analysis and Natural Population Analysis (NPA) assign partial charges to each atom. This would highlight the electronegative and electropositive centers within this compound, offering insights into its polarity and potential for electrostatic interactions. Detailed atomic charge data for this molecule is currently unavailable.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate electron-rich (negative potential) and electron-poor (positive potential) regions. An MEP map for this compound would clearly show the negative potential around the oxygen and nitrogen atoms of the formamide and cyano groups, identifying them as likely sites for electrophilic attack. Conversely, it would show positive potential around the hydrogen atoms. A specific MEP map for this compound has not been published.
Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)
Theoretical methods can also predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating the magnetic shielding of nuclei, which can then be converted to chemical shifts. A GIAO calculation for this compound would provide predicted ¹H and ¹³C NMR spectra, aiding in the interpretation of experimental data. However, published results of such calculations for this specific molecule could not be located.
First Hyperpolarizability and Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. The first hyperpolarizability (β) of a molecule is a key indicator of its second-order NLO activity. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules.
Theoretical studies on various aromatic compounds suggest that the NLO response is largely governed by intramolecular charge transfer (ICT) from an electron-donating group (D) to an electron-accepting group (A) through a π-conjugated system. In this compound, the formamide group can act as a donor and the cyanophenyl group as an acceptor.
The NLO properties of new materials are often compared to a standard reference, such as urea (B33335). mdpi.com Computational studies on similar molecules, like chloro-substituted benzaldehydes, have shown that the substitution pattern on the aromatic ring significantly influences the first hyperpolarizability. mdpi.com For instance, the calculated first-order hyperpolarizability (βtot) for ortho-, meta-, and para-chlorobenzaldehyde were reported to be 155.86 × 10−30, 240.86 × 10−30, and 820.22 × 10−30 cm5/esu, respectively. mdpi.com These values are significantly higher than that of urea, indicating their potential as NLO materials.
A similar trend would be expected for this compound, where the relative positions of the formamide and cyano groups are fixed. The presence of the electron-withdrawing cyano group is anticipated to enhance the NLO response. Computational studies on other systems, such as benzothiazole (B30560) derivatives, have also demonstrated that strategic substitution can lead to high hyperpolarizability values. mdpi.com
Table 1: Calculated NLO Properties of Related Benzaldehyde Derivatives Data sourced from DFT calculations. mdpi.com
| Compound | Dipole Moment (µtot) (Debye) | Polarizability (αtot) | First-Order Hyperpolarizability (βtot) (cm5/esu) |
|---|---|---|---|
| o-Cl benzaldehyde | 3.1243 | 155.86 × 10−30 | |
| m-Cl benzaldehyde | 1.8918 | 240.86 × 10−30 |
Note: The polarizability values were not explicitly provided in the source for this table.
Molecular Dynamics (MD) Simulations for Conformational and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is invaluable for exploring the conformational landscape of flexible molecules and understanding the influence of the solvent environment on their structure and dynamics. nih.gov
For this compound, MD simulations could elucidate the preferred conformations in different solvents. The rotation around the C-N bond of the amide group is a key conformational feature. mdpi.com In solution, the conformational equilibrium can be influenced by interactions with solvent molecules. wustl.edu MD simulations can provide insights into the hydrogen bonding patterns between the amide group and protic solvents, or dipole-dipole interactions with aprotic solvents.
The solvent can also affect the electronic properties of the molecule. Theoretical studies on formamide have shown that polar solvents can influence vibrational frequencies and chemical shifts. smu.edu A polarizable continuum model (PCM) is often used in conjunction with DFT calculations to model the effect of the solvent as a continuous medium. smu.edu For a more detailed picture, explicit solvent molecules can be included in the MD simulation, which allows for the study of specific solute-solvent interactions. researchgate.net
The conformational flexibility and solvent interactions are crucial for understanding the behavior of this compound in biological systems or as a material in solution. MD simulations can provide a dynamic picture of these interactions that is not accessible from static quantum chemical calculations alone. mdpi.com
Theoretical Modeling of Reaction Pathways and Energy Barriers
Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying intermediates, transition states, and calculating the associated energy barriers. rsc.org For reactions involving this compound, computational methods can provide a detailed understanding of the reaction pathways.
In nucleophilic reactions, the formation of zwitterionic or anionic intermediates is often postulated. mdpi.com For instance, in the context of [3+2] cycloaddition reactions, the possibility of stepwise mechanisms involving zwitterionic intermediates is a subject of theoretical investigation. nih.gov While these are not directly analogous to reactions of this compound, the principles of charge separation and stabilization are relevant.
In nucleophilic substitution reactions at the carbonyl carbon of the formamide group, a tetrahedral intermediate is expected. Depending on the nucleophile and reaction conditions, this intermediate could be anionic. The presence of the electron-withdrawing cyanophenyl group would influence the stability of such intermediates. DFT calculations can be used to determine the relative energies of these intermediates and assess their viability in a proposed reaction mechanism. researchgate.net
The interaction between zwitterionic and anionic species has also been a subject of study, for example, in the context of surfactant mixtures. scilit.com While not directly related to reaction mechanisms, these studies highlight the importance of electrostatic interactions, which also play a crucial role in the stability of charged intermediates.
The identification and characterization of transition states are central to understanding reaction kinetics. nih.gov Computational chemistry allows for the location of transition state structures on the potential energy surface and the calculation of the activation energy barrier. smu.edu
For reactions of this compound, such as hydrolysis or aminolysis, theoretical calculations can map out the entire reaction coordinate. For example, in the reaction of formamide with a carboxylic anhydride (B1165640), a four-centered transition state has been proposed based on theoretical and experimental data. lew.ro This type of analysis could be applied to reactions of this compound to predict the most likely mechanism.
The reaction mechanism of formamide itself has been studied theoretically, revealing different pathways for its decomposition. nih.gov These studies provide a foundation for investigating the reactivity of substituted formamides like this compound. The influence of the cyanophenyl substituent on the energy barriers of various reaction pathways could be systematically investigated using computational methods. mdpi.com
Applications and Advanced Materials Research Involving N 4 Cyanophenyl Formamide
Role in Complex Organic Synthesis
The strategic placement of reactive sites within N-(4-Cyanophenyl)formamide allows it to serve as a valuable precursor and intermediate in the synthesis of diverse and complex organic structures.
Precursors for Heterocyclic Compound Synthesis (e.g., Pyrazolopyrimidines, Quinolines)
Heterocyclic compounds form the backbone of many pharmaceuticals and agrochemicals. Formamides, including this compound, are crucial in constructing these ring systems. For instance, in the Niementowski quinazoline (B50416) synthesis, formamide (B127407) reacts with anthranilic acids at elevated temperatures to produce 3,4-dihydro-4-oxaquinazoline. researchgate.net This classical reaction highlights the role of the formamide group as a C1 feedstock for building the pyrimidone ring fused to another heterocycle. researchgate.net
Similarly, derivatives of pyrazolopyrimidine, another important heterocyclic scaffold, can be synthesized using precursors derived from formamide-related structures. nih.govnih.gov The synthesis often involves the reaction of aminopyrazoles with various reagents, where the formamide or a related moiety can act as a carbon source to facilitate the cyclization and formation of the fused pyrimidine (B1678525) ring. nih.govnanobioletters.com
Building Blocks for Advanced Pharmaceutical Intermediates (e.g., Related Dabigatran Intermediate)
The utility of this compound and its close derivatives is prominently featured in the synthesis of key pharmaceutical intermediates. A notable example is its connection to the production of Dabigatran, an oral anticoagulant. In the synthesis of Dabigatran etexilate mesylate, a crucial intermediate is ethyl [2-[[(4-cyanophenyl)amino]-methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl](pyridin-2-yl)amino]propanoate. google.com This intermediate is synthesized using a precursor derived from 4-cyanophenyl glycine (B1666218). asianpubs.org The process involves the condensation of 2-(4-cyanophenyl amino) acetic acid with another complex molecule, followed by cyclization. google.com This multi-step synthesis underscores the importance of the cyanophenyl-amino moiety as a foundational building block for constructing the final complex drug molecule. google.comasianpubs.org The cyanophenyl group is a critical pharmacophore in the final drug structure, and its introduction early in the synthetic route via intermediates like N-(4-cyanophenyl) glycine is a key strategy. asianpubs.org
| Pharmaceutical Intermediate | Precursor Mentioned in Synthesis | Key Reaction Type |
|---|---|---|
| Dabigatran Intermediate (DB02) | N-(4-Cyanophenyl) glycine / 2-(4-cyanophenyl amino) acetic acid | Amide coupling followed by cyclization |
Reagents in Formamidation and Cyanation Reactions
The dual functionality of this compound makes it an interesting participant in both formamidation and cyanation reactions.
Formamidation: The formyl group (-CHO) is an important protecting group for amines, particularly in peptide synthesis. nih.gov N-substituted formamides can be synthesized through various methods, including the N-formylation of amines using reagents like formic acid or by utilizing carbon dioxide and a reducing agent. acs.orgmdpi.com While direct use of this compound as a formylating agent is less common, the study of N-formylation reactions provides the fundamental chemistry for its synthesis and potential applications where a formyl group transfer is desired. nih.govnih.gov
Cyanation: More significantly, formamides have been developed as safer, non-toxic sources of the cyanide group ("CN") for cyanation reactions, which are crucial for synthesizing nitriles. chemistryviews.orgresearchgate.net Research has shown that formamide, in the presence of reagents like cyanuric chloride or phosphorus oxychloride and a palladium catalyst, can effectively serve as a cyanation agent for aryl halides. chemistryviews.orgresearchgate.net This method avoids the use of highly toxic metal cyanides like KCN or CuCN. taylorandfrancis.com The reaction proceeds by generating the "CN" unit in situ from formamide, which then couples with the aryl halide to produce the corresponding benzonitrile (B105546) derivative. chemistryviews.org This positions this compound as both a product of such reactions and a potential model substrate for studying these cyanide-free cyanation methods.
| Reaction Type | Role of Formamide Moiety | Key Reagents/Catalysts | Significance |
|---|---|---|---|
| Formamidation | Source of formyl group | CO2, Hydrosilanes, Metal catalysts | Synthesis of protected amines, amides |
| Cyanation | Cyanide ("CN") source | Cyanuric chloride, POCl3, Pd catalysts | Avoids use of highly toxic metal cyanides |
Intermediates in the Synthesis of Ureas and Carbamates
The synthesis of ureas and carbamates, classes of compounds with broad applications in pharmaceuticals and materials, can potentially involve intermediates derived from this compound.
Ureas: Urea (B33335) synthesis often involves the reaction of an amine with an isocyanate or by carbonylating amines with carbon monoxide. nih.gov The this compound structure contains a substituted aniline (B41778) moiety. This aniline could, in principle, be a precursor for creating unsymmetrical ureas. While formamide itself is sometimes used as a destabilizing agent in biochemical applications involving urea, its direct role in urea synthesis is less common than that of primary amines. nih.govnih.gov
Carbamates: Carbamates are typically synthesized from alcohols/phenols reacting with isocyanates or via the coupling of amines, carbon dioxide, and alkyl halides. google.comorganic-chemistry.orgorganic-chemistry.org The N-(4-cyanophenyl)amino part of the molecule could be a starting point for carbamate (B1207046) synthesis. For example, Phenyl N-(4-cyanophenyl)carbamate is a known derivative. alfa-chemistry.com The synthesis could proceed by reacting 4-aminobenzonitrile (B131773) (the parent amine of this compound) with a chloroformate or by a multi-component reaction involving CO2. organic-chemistry.orgnih.gov
Catalysis and Organocatalysis
Beyond its role as a building block, the formamide functional group can participate directly in catalysis, acting as a Lewis base to activate substrates in various organic transformations.
N-Formamides as Catalysts in Organic Transformations (e.g., Allylations, Hydrosilylations)
N-formamides have emerged as effective Lewis basic organocatalysts, promoting reactions such as allylations and hydrosilylations. scispace.com
Allylations: The allylation of aldehydes with allyltrichlorosilane (B85684) is a key carbon-carbon bond-forming reaction. Polymer-supported formamides have been developed as reusable organocatalysts for this transformation, demonstrating the catalytic activity of the formamide group. researchgate.net The Lewis basic oxygen or nitrogen atom of the formamide is believed to coordinate to the silicon atom of the allyltrichlorosilane, activating it for nucleophilic attack by the aldehyde.
Hydrosilylations: Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a powerful method for creating organosilicon compounds. wikipedia.org Chiral N-formamides derived from L-pipecolinic acid have been shown to be highly effective Lewis basic organocatalysts for the asymmetric reduction of N-aryl ketimines with trichlorosilane (B8805176), producing chiral amines with excellent enantioselectivity. scispace.com The proposed mechanism suggests that the formamide catalyst activates the trichlorosilane through coordination, facilitating the hydride transfer to the imine. scispace.com This highlights the potential of specifically designed N-formamides to act as potent and selective organocatalysts. scispace.com
Integration in Metal-Catalyzed Systems (e.g., Copper Complexes, Palladium-catalyzed Reactions)
This compound possesses functional groups that make it a candidate for integration into metal-catalyzed systems, particularly with transition metals like copper and palladium. The formamide group can serve as a precursor for generating a "cyano" unit, as demonstrated in nickel-mediated dehydration of formamide, which releases water as the only by-product. researchgate.net This reactivity suggests potential applications in copper- or palladium-catalyzed cyanation reactions, where formamide derivatives could act as a convenient and more environmentally benign source of the nitrile group compared to traditional metal cyanides. researchgate.netdatapdf.com
In the context of copper-catalyzed reactions , ligands play a crucial role in the formation and activity of the complexes. Copper(I) and Copper(II) complexes are synthesized with a variety of ligands, including those with nitrogen donor atoms, to create catalysts for reactions like amidation and imidation of aryl halides. nih.govnih.govrsc.org The this compound molecule, with its amide and cyano functionalities, could potentially act as a ligand, coordinating with copper centers. The electronic properties of such a ligand could influence the catalytic activity of the resulting copper complex. For instance, in heteroleptic copper(II) complexes, the nature of the N-donor ligand has a significant impact on the biological features of the complex. nih.gov While direct studies involving this compound in this context are not prevalent, the principles of copper complex chemistry suggest its potential for creating novel catalytic systems. nih.govrsc.org
Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, are powerful methods for forming C–N bonds to synthesize anilines and their derivatives. nih.govresearchgate.net These reactions typically involve the coupling of an aryl halide or pseudohalide with an amine. nih.gov this compound contains an N-H bond within its formamide group, making it a potential substrate for N-arylation reactions. The development of versatile palladium catalysts allows for the coupling of a wide range of nitrogen-based partners. nih.govsemanticscholar.org The integration of this compound into such reactions could lead to the synthesis of more complex diarylamine or triarylamine structures, which are valuable in materials science and medicinal chemistry. The efficiency of these reactions often depends on the choice of ligand and reaction conditions. acs.org
| Metal Catalyst | Potential Role of this compound | Relevant Reaction Type |
| Copper | Ligand in Cu(I) or Cu(II) complexes. | Amidation, Imidation, Cyanation. |
| Palladium | Substrate for N-arylation. | Buchwald-Hartwig Amination (C-N Cross-Coupling). nih.gov |
| Nickel/Other | "CN" source via dehydration. | Hydrocyanation, Cyanation of aryl halides. researchgate.net |
Advanced Materials Science Applications
The unique molecular structure of this compound, featuring both a rigid phenyl ring and functional groups capable of intermolecular interactions, positions it as a valuable building block in advanced materials science.
Synthesis of Organometallic Compounds with Semiconductor and Optical Properties
Organometallic compounds and coordination polymers often exhibit interesting semiconductor and optical (luminescent) properties. The synthesis of these materials involves the coordination of metal ions with organic ligands. The nitrile group of this compound is a well-known coordinating group for various metal ions, including silver(I) and copper(I), leading to the formation of coordination polymers. nih.govchemrxiv.org The formamide group can also participate in coordination. The resulting organometallic structures can possess unique photophysical properties. For example, coordination polymers generated from bis(cyanophenyl) ligands and Ag(I) salts have been investigated for their luminescence properties. nih.gov Similarly, heteroleptic Cu(I) complexes containing anionic N-heterocyclic carbene ligands can exhibit visible luminescence in the solid state. chemrxiv.org The incorporation of this compound as a ligand could lead to new materials with tailored electronic and optical characteristics for applications in sensors, light-emitting diodes (LEDs), and other optoelectronic devices.
Exploration in Polymers of Intrinsic Microporosity (PIMs)
Polymers of Intrinsic Microporosity (PIMs) are a class of materials characterized by a rigid and contorted molecular backbone that prevents efficient packing, leading to a network of interconnected micropores. nih.govresearchgate.net This intrinsic microporosity makes them highly promising for applications in gas separation and storage. nih.govcardiff.ac.uk The archetypal PIM, PIM-1, is synthesized via a step-growth polymerization involving monomers that create rigid structures, such as 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI) and tetrafluoroterephthalonitrile (B158556) (TFTPN). nih.govcardiff.ac.uk
The rigid structure of the cyanophenyl group in this compound makes it a potential component for novel PIMs. By modifying this compound to incorporate suitable reactive groups, it could be used as a monomer or a cross-linking agent in the synthesis of new PIMs. The introduction of such a unit could influence the resulting polymer's pore size, surface area, and, consequently, its gas separation performance. rsc.org Research in PIMs focuses on designing new monomers to enhance properties like permeability and selectivity, and the rigid, polar nature of a cyanophenylformamide-derived unit could contribute to achieving improved performance for specific gas separations, such as CO₂/CH₄ and CO₂/N₂. nih.govrsc.org
| PIM Property | Potential Influence of this compound Moiety |
| Rigidity | The phenyl ring contributes to backbone stiffness, a key requirement for PIMs. researchgate.net |
| Microporosity | The shape of the monomer would influence the inefficient packing of polymer chains. |
| Gas Selectivity | The polar cyano and formamide groups could enhance selectivity for polar gases like CO₂. |
| Processability | Solubility of the resulting polymer would depend on the overall structure. researchgate.net |
Supramolecular Chemistry and Self-Assembly (e.g., Coordination Polymers)
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. northwestern.edu this compound is well-suited for constructing supramolecular assemblies due to its functional groups. The formamide moiety is an excellent hydrogen-bonding unit, capable of forming strong and directional interactions. rsc.org The cyano group can also act as a hydrogen bond acceptor. These interactions can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. northwestern.edu
Furthermore, the cyano group is an effective ligand for coordinating with metal ions, leading to the formation of coordination polymers. nih.gov The combination of hydrogen bonding and metal coordination can result in complex and functional supramolecular architectures. nih.govresearchgate.net For example, molecular complexes of 4-cyanophenylboronic acid with various N-donor compounds form diverse networks, including stacked layers and helical chains, driven by O-H⋯N hydrogen bonds. nih.gov The interplay between the formamide's hydrogen-bonding capabilities and the cyano group's coordinative potential in this compound could be exploited to design novel coordination polymers with specific topologies and properties for applications in areas like catalysis, gas storage, and drug delivery. nih.govrsc.org
Sensing Applications
The functional groups and potential for incorporation into advanced materials make this compound and its derivatives relevant for sensing applications. Materials built from this compound, such as coordination polymers or PIMs, can be designed to interact with specific analytes, leading to a detectable change in their physical properties, such as fluorescence or conductivity. manchester.ac.uk
For instance, PIMs have been explored for their use in sensing applications. manchester.ac.uk A PIM incorporating the polar cyanophenylformamide moiety could exhibit selective adsorption of certain analytes, which could be detected by various transduction methods. Similarly, luminescent coordination polymers can act as chemical sensors. The coordination of an analyte to the metal center or its interaction with the organic ligand can quench or enhance the material's luminescence, providing a basis for sensing. The development of fluorescent "turn-off" probes for detecting changes in pH has been demonstrated with other complex organic molecules, suggesting a pathway for designing sensors based on this compound derivatives. researchgate.net
Green Chemistry Principles in the Synthesis and Application of N 4 Cyanophenyl Formamide
Development of Environmentally Benign Synthetic Routes
The synthesis of N-(4-cyanophenyl)formamide is increasingly being approached through methodologies that prioritize environmental safety and sustainability. This involves a departure from traditional synthetic pathways that often rely on hazardous materials and generate significant waste.
Solvent-Free Reaction Conditions
A key development in the green synthesis of this compound is the move towards solvent-free, or neat, reaction conditions. scholarsresearchlibrary.com Traditional organic syntheses often utilize large volumes of volatile organic compounds (VOCs) as solvents, which contribute to air pollution and pose health and safety risks. By eliminating the solvent, these processes become inherently cleaner and more efficient. humanjournals.com
| Method | Catalyst/Condition | Key Advantages |
| Neat Reaction | Formic Acid | Environmentally friendly, simple work-up, good yields scholarsresearchlibrary.com |
| Catalytic Synthesis | Zinc Oxide (ZnO) | Efficient, solvent-free scispace.com |
| Catalytic Synthesis | Nano rod-shaped basic Al2O3 | Recyclable catalyst, high selectivity, short reaction times researchgate.net |
| Ultrasound-Assisted | Catalyst-free | Rapid reaction, high purity, energy efficient researchgate.net |
Use of Non-Toxic and Readily Available Reagents
The principles of green chemistry also emphasize the use of non-toxic and readily available reagents to minimize hazards and ensure the long-term viability of a synthetic process. chemistryviews.org In the synthesis of this compound, this is primarily achieved through the careful selection of both the formylating agent and the starting materials for its amine precursor.
Formic acid is a commonly used and relatively benign formylating agent. scholarsresearchlibrary.com More advanced and greener approaches are also being explored, such as the use of carbon dioxide (CO2) as a C1 source with hydrogen (H2) for the N-formylation of amines. rsc.org This method is particularly attractive as it utilizes abundant and non-toxic feedstocks. rsc.org
Atom Economy and Efficiency in Chemical Transformations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comnih.gov Reactions with high atom economy are inherently more sustainable as they generate less waste. jocpr.com
The synthesis of this compound via the direct N-formylation of 4-aminobenzonitrile (B131773) with formic acid is an excellent example of a reaction with high atom economy. In this reaction, the majority of the atoms from both reactants are incorporated into the final product, with water being the only significant byproduct.
Reaction: C7H6N2 (4-aminobenzonitrile) + CH2O2 (Formic Acid) → C8H6N2O (this compound) + H2O (Water)
The theoretical atom economy for this reaction is very high, as only a small water molecule is lost. This contrasts sharply with other synthetic methods that may use protecting groups or multi-step processes, leading to the generation of significant amounts of waste products. By focusing on reactions like direct formylation, chemists can design more efficient and environmentally friendly processes. nih.gov
Waste Minimization and Process Optimization
Minimizing waste and optimizing reaction processes are crucial for the development of sustainable chemical manufacturing. nih.gov For the synthesis of this compound, several strategies can be employed to achieve these goals.
The use of solvent-free reaction conditions, as discussed previously, is a primary method for waste minimization. humanjournals.com Additionally, the implementation of recyclable catalysts, such as the nano rod-shaped basic Al2O3, further reduces waste by allowing the catalyst to be used in multiple reaction cycles. researchgate.net
Process optimization involves fine-tuning reaction parameters such as temperature, reaction time, and catalyst loading to maximize yield and minimize energy consumption and byproduct formation. For example, in the ZnO-catalyzed N-formylation of amines, the reaction can be optimized to proceed efficiently at a moderate temperature of 70°C. scispace.com Careful optimization ensures that the process is not only environmentally friendly but also economically viable.
| Green Chemistry Principle | Application in this compound Synthesis | Benefit |
| Solvent-Free Conditions | Use of neat formic acid or solid catalysts scholarsresearchlibrary.comscispace.com | Eliminates volatile organic compound waste and simplifies purification. |
| Non-Toxic Reagents | Use of formic acid or CO2/H2 scholarsresearchlibrary.comrsc.org | Reduces hazards to human health and the environment. |
| Atom Economy | Direct formylation of 4-aminobenzonitrile jocpr.com | Maximizes the incorporation of reactant atoms into the final product, minimizing waste. |
| Recyclable Catalysts | Use of catalysts like nano rod-shaped basic Al2O3 researchgate.net | Reduces catalyst waste and lowers production costs. |
| Process Optimization | Fine-tuning of reaction time, temperature, and catalyst loading scispace.com | Minimizes energy consumption and byproduct formation, improving overall efficiency. |
Future Research Directions and Emerging Trends
Development of Novel, Highly Efficient, and Selective Synthetic Methodologies
The pursuit of green, efficient, and selective methods for synthesizing formamides, including n-(4-Cyanophenyl)formamide, is a primary focus of current research. Traditional methods often require harsh conditions or expensive catalysts, prompting the exploration of innovative alternatives.
Future efforts will likely concentrate on several promising areas:
Electrochemical Synthesis : This approach offers a sustainable pathway for N-formylation by using electricity to drive chemical transformations. Recent studies have demonstrated the electrochemical N-formylation of amines using simple carbon electrodes, achieving moderate Faradaic efficiencies. nih.gov This method avoids the need for chemical oxidants and can operate under ambient conditions.
Non-Noble Metal Catalysis : To reduce cost and environmental impact, research is shifting from precious metal catalysts (like palladium) to catalysts based on abundant, non-noble metals. For instance, non-noble metal CoNC catalysts have been developed for the oxidative carbonylation of amines with paraformaldehyde, yielding N-formylated products in good yields. researchgate.net
Heterogeneous and Nanocatalysis : The development of solid catalysts, such as zinc oxide (ZnO) or solid acid magnetic nanocatalysts, presents a significant trend. scispace.comrsc.org These catalysts are easily separable from the reaction mixture, allowing for straightforward recycling and reuse, which is crucial for industrial applications. Solvent-free conditions, as demonstrated with ZnO catalysts, further enhance the environmental credentials of these synthetic routes. scispace.com
CO2 as a C1 Feedstock : Utilizing carbon dioxide as a renewable, abundant, and non-toxic C1 source for N-formylation is a key goal for sustainable chemistry. Catalyst-free methods using CO2 and a reducing agent like sodium borohydride (B1222165) (NaBH4) have been reported, proceeding through the in-situ generation of formoxy borohydride species. researchgate.net
| Methodology | Catalyst/System | Key Advantages | Reference |
|---|---|---|---|
| Electrochemical Synthesis | Glassy Carbon Electrode | Sustainable, energy-efficient, avoids chemical oxidants. | nih.gov |
| Non-Noble Metal Catalysis | CoNC Catalyst | Cost-effective, uses abundant metals, good yields. | researchgate.net |
| Heterogeneous Catalysis | Zinc Oxide (ZnO) | Recyclable catalyst, solvent-free conditions. | scispace.com |
| Nanocatalysis | Solid Acid Magnetic Nanocatalyst | High efficiency, easy separation and reusability. | rsc.org |
| CO2 Utilization | NaBH4 (reductant) | Catalyst-free, uses renewable C1 feedstock. | researchgate.net |
Deeper Mechanistic Understanding of Complex Catalytic and Transformation Pathways
A fundamental understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new, more efficient ones. For this compound, this involves elucidating the pathways of its formation and its subsequent transformations, such as hydrogenation.
Emerging research in this area focuses on:
Identification of Intermediates : Advanced spectroscopic techniques, such as in-situ Fourier-transform infrared spectroscopy (FTIR), are being used to detect transient species in real-time. In electrochemical N-formylation, for example, studies have identified two distinct pathways involving either the direct oxidation of a hemiaminal intermediate or the formation and subsequent hydration of an isocyanide intermediate . nih.gov Similarly, in the catalytic hydrogenation of formamides, the hemiaminal is a key intermediate whose subsequent cleavage determines the final product. frontiersin.org
Elucidating Reaction Pathways : The combination of experimental data and computational modeling is proving powerful in mapping complex reaction networks. For the electrosynthesis of formamide (B127407) from methanol (B129727) and ammonia (B1221849), a mechanism involving the nucleophilic attack of ammonia on an aldehyde-like intermediate derived from methanol electrooxidation has been unveiled through in-situ experiments and theoretical simulations. nih.gov Understanding the factors that control competing pathways, such as the deaminative hydrogenation (C–N bond cleavage) to regenerate amines versus deoxygenative hydrogenation (C–O bond cleavage) that leads to N-methylation, is crucial for improving selectivity. frontiersin.org
| Reaction Type | Key Intermediate(s) | Investigative Technique(s) | Reference |
|---|---|---|---|
| Electrochemical N-Formylation | Hemiaminal, Isocyanide | In-situ FTIR, Mass Spectrometry | nih.gov |
| Electrosynthesis from Methanol/Ammonia | Aldehyde-like intermediate | In-situ Raman Spectroscopy, DFT | nih.gov |
| Catalytic Hydrogenation | Hemiaminal | Mechanistic Experiments, Literature-based analysis | frontiersin.org |
Expansion of Applications in Diverse Fields of Catalysis and Advanced Materials Science
While this compound is a known chemical entity, its application in advanced technologies remains largely unexplored. Future research is expected to leverage its unique bifunctional nature—possessing both a hydrogen-bond-donating formamide group and a metal-coordinating/reactive nitrile group—to develop novel materials and catalytic systems.
Potential future applications include:
Building Block for Advanced Polymers : The formamide moiety can induce strong intermolecular hydrogen bonding, promoting self-assembly and ordered structures in polymers. The cyanophenyl group can be used for post-polymerization modification or to tune the electronic properties of the material.
Ligands for Metal-Organic Frameworks (MOFs) : The nitrile group is an excellent coordinating agent for metal ions. This compound could serve as a functionalized linker in the design of new MOFs with tailored pore environments, potentially for applications in gas storage, separation, or heterogeneous catalysis. The formamide group within the pores could offer specific binding sites for guest molecules.
Precursor for Heterocyclic Synthesis : The compound serves as a valuable precursor for synthesizing more complex heterocyclic structures, which are core components of many pharmaceuticals and functional materials. For example, related 4-cyanophenyl substituted thiazol-2-ylhydrazones have been synthesized and shown to have significant anticancer efficacy. rsc.org
Component in Supramolecular Chemistry : The ability of the formamide group to form robust hydrogen-bonded dimers and chains makes this compound an attractive candidate for designing supramolecular assemblies, liquid crystals, and gels.
Integration of Advanced Computational Methodologies for Predictive Design and Optimization
Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new chemical processes and materials. For this compound, these methods offer powerful predictive capabilities.
Key trends in this domain include:
Reaction Mechanism Elucidation : Density Functional Theory (DFT) is widely used to calculate reaction energy profiles, identify transition states, and validate experimentally proposed mechanisms. nih.gov Such calculations can provide insights into catalyst behavior and reaction selectivity that are difficult to obtain through experiments alone.
Predictive Design of Catalysts and Materials : Computational screening can be used to predict the most effective catalysts for the synthesis of this compound or to design materials (like MOFs or polymers) incorporating this molecule with desired properties.
Understanding Molecular Properties : Quantum computational studies can determine the structural, spectroscopic, and electronic properties of this compound and its derivatives. ijcce.ac.irresearchgate.net Methods like Hirshfeld surface analysis and molecular electrostatic potential (MEP) mapping can reveal the nature of intermolecular interactions and identify reactive sites within the molecule, guiding its application in materials science and drug design. ijcce.ac.ir
Structure-Activity Relationship (SAR) Studies : In medicinal chemistry, molecular modeling and docking studies are used to predict how derivatives of this compound might interact with biological targets, such as enzymes. This approach helps in rationally designing new molecules with enhanced biological activity. nih.gov
| Computational Method | Application in Studying this compound | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction pathways, calculating molecular geometries and electronic properties. | nih.govijcce.ac.irresearchgate.net |
| Molecular Docking | Predicting interactions with biological targets, guiding drug design. | ijcce.ac.irnih.gov |
| Hirshfeld Surface Analysis | Characterizing intermolecular interactions in the solid state. | ijcce.ac.ir |
| Molecular Electrostatic Potential (MEP) | Identifying reactive sites for electrophilic and nucleophilic attack. | ijcce.ac.irresearchgate.net |
Q & A
Q. What are the recommended synthetic routes for preparing N-(4-Cyanophenyl)formamide?
A common method involves formylation of 4-cyanoaniline using formic acid derivatives (e.g., formic acid/acetic anhydride mixtures) under reflux. For example, analogous protocols for N-(4-fluorophenyl)formamide synthesis utilized NaBH(OAc)₃ to reduce CO₂ under mild conditions, yielding formamides in high purity . Optimization includes adjusting solvent polarity (e.g., methanol or ethanol) and reaction time (typically 6–12 hours) to achieve yields >70% .
Q. How can this compound be characterized spectroscopically?
- ¹H NMR : Look for formyl proton signals near δ 8.1–8.5 ppm (split into trans/cis rotamers, e.g., δ 8.56 and 8.48 in N-(4-fluorophenyl)formamide) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 161.06 for C₈H₇N₂O) with deviations <2 ppm .
- IR : Stretching vibrations for C=O (1650–1680 cm⁻¹) and C≡N (2220–2240 cm⁻¹) confirm functional groups.
Q. What purification strategies are effective for isolating high-purity this compound?
Recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane) effectively removes unreacted precursors. High-purity formamides (>98%) can be achieved via vacuum distillation or sublimation, as demonstrated in European patent protocols for similar compounds .
Advanced Research Questions
Q. How does the electron-withdrawing cyano group influence reaction kinetics in nucleophilic substitution?
The para-cyano group enhances electrophilicity at the formamide carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines or hydrazines). Comparative studies with N-(4-methylphenyl)formamide show a 2–3x rate increase in acylation reactions due to the cyano group’s resonance and inductive effects .
Q. How can researchers resolve discrepancies in NMR data caused by rotameric equilibria?
Dynamic NMR analysis at variable temperatures (e.g., 25–60°C) or using deuterated DMSO can suppress rotamer interconversion. For example, N-(4-fluorophenyl)formamide exhibits distinct trans/cis ratios (9:10) at 25°C, resolved by integrating split peaks at δ 8.56 (trans) and δ 8.48 (cis) .
Q. What crystallographic parameters are critical for confirming the structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths (C=O: ~1.23 Å, C-N: ~1.35 Å) and torsion angles. For analogous compounds (e.g., N-(4-methylphenyl)formamide), R factors <0.05 and data-to-parameter ratios >15 ensure accuracy . Intramolecular hydrogen bonds (e.g., C–H⋯O) stabilize planar conformations .
Q. What strategies optimize reaction conditions for scalable synthesis?
Q. How do substituents on the phenyl ring affect biological activity in formamide derivatives?
Comparative studies show that electron-withdrawing groups (e.g., -CN, -F) enhance antimicrobial activity. For example, N-(4-fluorophenyl)formamide derivatives exhibit IC₅₀ values 10x lower than methyl-substituted analogs in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
